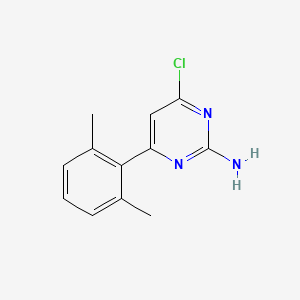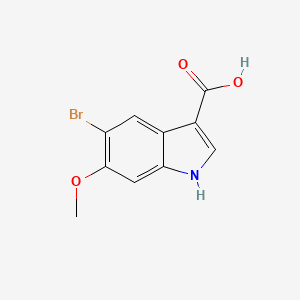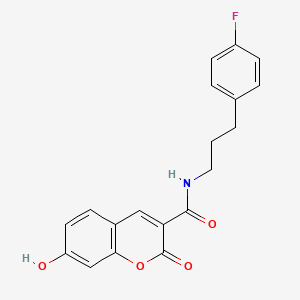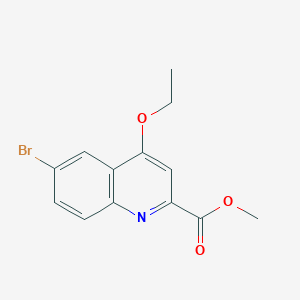![molecular formula C11H10Cl2N2O B13914818 1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol CAS No. 445302-84-1](/img/structure/B13914818.png)
1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C11H10Cl2N2O This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole ring.
Introduction of the Ethan-1-ol Group: The final step involves the reduction of an intermediate ketone to form the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as protein synthesis and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dichlorophenyl)ethan-1-ol: Shares the dichlorophenyl group but lacks the imidazole ring.
1-(4-(3,4-dichlorophenyl)phenyl)ethan-1-one: Contains a similar dichlorophenyl group but has a different overall structure.
Uniqueness
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
445302-84-1 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
1-[1-(3,4-dichlorophenyl)imidazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(16)11-5-15(6-14-11)8-2-3-9(12)10(13)4-8/h2-7,16H,1H3 |
Clé InChI |
GWAKORYPOIOXMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN(C=N1)C2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)



![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)







